molecular formula C11H8BrNO3 B3375192 Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 1079252-75-7

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3375192
CAS No.: 1079252-75-7
M. Wt: 282.09
InChI Key: ACICOFWQWDQQNJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 4th position, a formyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable indole precursor, followed by formylation and esterification reactions. For example, the Fischer indole synthesis can be employed to construct the indole ring, followed by selective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The formyl group can be introduced via a Vilsmeier-Haack reaction, using DMF and POCl3 . Finally, esterification can be achieved using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Methyl 4-bromo-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Methyl 4-bromo-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Methyl 4-substituted-3-formyl-1H-indole-2-carboxylate.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, the formyl group can form covalent bonds with nucleophilic residues in proteins, altering their function . The bromine atom can participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for forming halogen bonds. This makes it a valuable compound for designing novel molecules with specific biological activities .

Properties

IUPAC Name

methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10-6(5-14)9-7(12)3-2-4-8(9)13-10/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACICOFWQWDQQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC=C2Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855786
Record name Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079252-75-7
Record name Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-bromo-1H-indole-2-carboxylate (4.09 g) in dichloromethane (60 mL) was added a mixture of POCl3 (3.7 g) and N,N-dimethylformamide (1.76 g). The mixture was stirred at reflux overnight. The mixture was diluted with ethyl acetate (300 mL) and 2M sodium acetate solution in water (200 mL) The mixture was stirred thoroughly for 1 hour. The aqueous layer was extracted with ethyl acetate. The combined extracts were washed with water (×3), brine and dried over Na2SO4. After filtration, concentration of the mixture gave the title compound, which was used in next step without purification.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
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Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
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Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
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Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

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